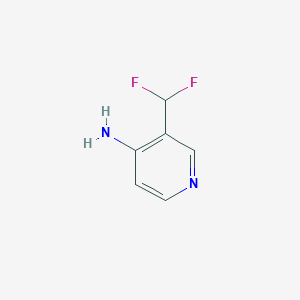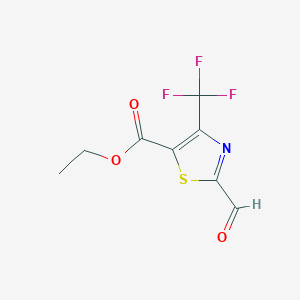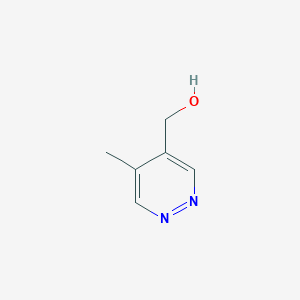
(5-Methylpyridazin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methylpyridazin-4-yl)methanol is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyridazin-4-yl)methanol typically involves the functionalization of the pyridazine ring. One common method is the reduction of (5-Methylpyridazin-4-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol . The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(5-Methylpyridazin-4-yl)methanol can undergo various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: (5-Methylpyridazin-4-yl)methanone
Reduction: (5-Methylpyridazin-4-yl)methane
Substitution: (5-Methylpyridazin-4-yl)chloromethane
Aplicaciones Científicas De Investigación
(5-Methylpyridazin-4-yl)methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Methylpyridazin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows for hydrogen bonding and other interactions that can modulate the activity of these targets . The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: The parent compound, which lacks the methyl and hydroxyl groups.
Pyridazinone: A derivative with a keto group instead of the hydroxyl group.
(5-Methylpyridazin-3-yl)methanol: A positional isomer with the hydroxyl group at a different position on the ring.
Uniqueness
(5-Methylpyridazin-4-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group on the pyridazine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H8N2O |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
(5-methylpyridazin-4-yl)methanol |
InChI |
InChI=1S/C6H8N2O/c1-5-2-7-8-3-6(5)4-9/h2-3,9H,4H2,1H3 |
Clave InChI |
XWXAVLAHXJPLBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=NC=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




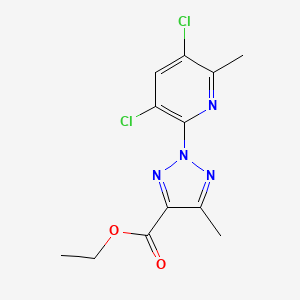

![2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid](/img/structure/B11787513.png)
![7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate](/img/structure/B11787517.png)


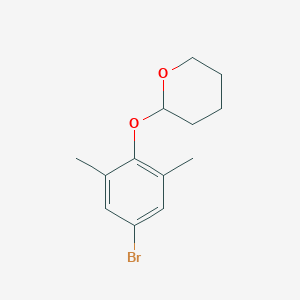
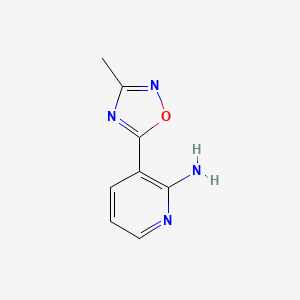

![8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane](/img/structure/B11787536.png)
